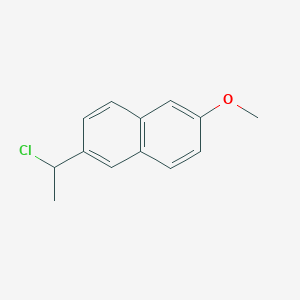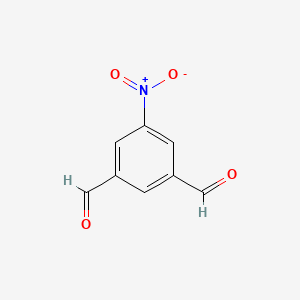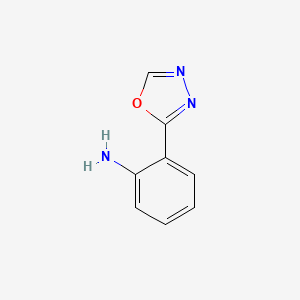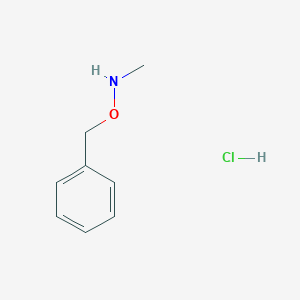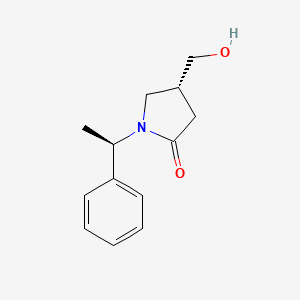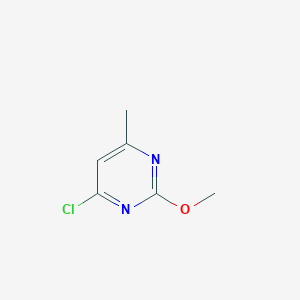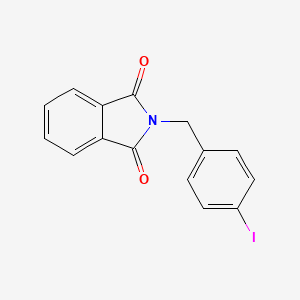
2-(4-Yodobencil)isoindolina-1,3-diona
Descripción general
Descripción
2-(4-Iodobenzyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C15H10INO2 and its molecular weight is 363.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Iodobenzyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodobenzyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de la 2-(4-Yodobencil)isoindolina-1,3-diona
Síntesis de derivados de isoindolina: Los derivados de isoindolina-1,3-diona se sintetizan utilizando varios catalizadores, incluido el ácido ftálimido-N-sulfónico. El proceso se ha optimizado para producir una gama de moléculas para diferentes aplicaciones .
Actividad anticancerígena: Estos derivados han mostrado ser prometedores en la investigación del cáncer. Por ejemplo, se han probado contra líneas celulares de cáncer de sangre como K562 y Raji, mostrando una pérdida significativa de viabilidad celular con concentraciones crecientes del compuesto .
Intermediarios en la síntesis de fármacos: Las isoindolinas sustituidas son intermediarios cruciales en la síntesis de fármacos. Están presentes en muchos compuestos sintéticos y productos naturales con un amplio espectro de actividad biológica .
Mecanismo De Acción
Target of Action
Isoindoline-1,3-dione derivatives have been shown to modulate the dopamine receptor d2 , suggesting that 2-(4-Iodobenzyl)isoindoline-1,3-dione may interact with similar targets. The dopamine receptor D2 plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as mood regulation, reward, and motor control .
Mode of Action
Given the potential interaction with the dopamine receptor d2, it can be hypothesized that 2-(4-iodobenzyl)isoindoline-1,3-dione may bind to this receptor, influencing its activity and thus altering the signaling pathways associated with it .
Biochemical Pathways
If the compound interacts with the dopamine receptor d2, it may influence the dopaminergic signaling pathway . This could potentially lead to downstream effects on mood regulation, reward processing, and motor control .
Result of Action
If the compound interacts with the dopamine receptor d2, it could potentially influence neuronal activity and neurotransmission, leading to changes in mood, reward processing, and motor control .
Análisis Bioquímico
Biochemical Properties
2-(4-Iodobenzyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the human dopamine receptor D2, where it exhibits binding affinity and modulates receptor activity . The compound’s interactions with the receptor involve electrostatic, hydrophobic, and π–π interactions, which contribute to its binding stability and efficacy . Additionally, 2-(4-Iodobenzyl)isoindoline-1,3-dione has been evaluated for its potential as an antipsychotic agent due to its ability to modulate dopamine receptor activity .
Cellular Effects
The effects of 2-(4-Iodobenzyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit β-amyloid protein aggregation, which is a key factor in the pathogenesis of Alzheimer’s disease . This inhibition suggests that 2-(4-Iodobenzyl)isoindoline-1,3-dione may have therapeutic potential in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 2-(4-Iodobenzyl)isoindoline-1,3-dione exerts its effects through specific binding interactions with biomolecules. The compound binds to the dopamine receptor D2, where it forms electrostatic, hydrophobic, and π–π interactions with key amino acid residues . These interactions stabilize the compound-receptor complex and modulate receptor activity. Additionally, 2-(4-Iodobenzyl)isoindoline-1,3-dione has been shown to inhibit enzyme activity, which can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Iodobenzyl)isoindoline-1,3-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Iodobenzyl)isoindoline-1,3-dione remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce both beneficial and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(4-Iodobenzyl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reversing Parkinsonism in a mouse model . At higher doses, 2-(4-Iodobenzyl)isoindoline-1,3-dione can induce toxic or adverse effects, including neurotoxicity and behavioral changes . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(4-Iodobenzyl)isoindoline-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound has been shown to modulate the activity of enzymes involved in dopamine metabolism, which can affect metabolic flux and metabolite levels . Additionally, its interactions with metabolic enzymes suggest potential effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-(4-Iodobenzyl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to pass through cell membranes and accumulate in specific tissues . Studies have shown that 2-(4-Iodobenzyl)isoindoline-1,3-dione can be transported to the brain, where it exerts its effects on dopamine receptors . Its distribution within the body is influenced by factors such as blood-brain barrier permeability and tissue-specific binding .
Subcellular Localization
The subcellular localization of 2-(4-Iodobenzyl)isoindoline-1,3-dione is critical for its activity and function. The compound has been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular distribution is essential for its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
2-[(4-iodophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRZGVQEIUGHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
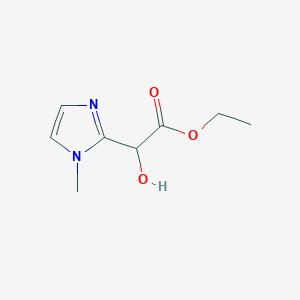
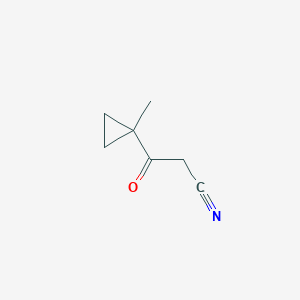
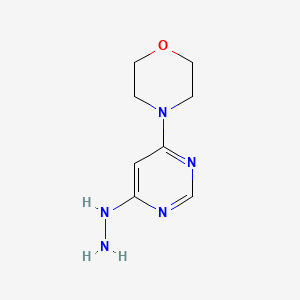
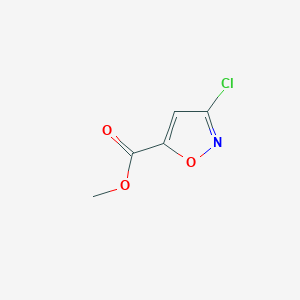
![4-[Butyl(methyl)amino]benzaldehyde](/img/structure/B1356609.png)
